Ascaridole
Ascaridole
Ascaridole is a p-menthane monoterpenoid that is p-menth-2-ene with a peroxy group across position 1 to 4. It has a role as an antinematodal drug, a plant metabolite and an antileishmanial agent. It is a p-menthane monoterpenoid, an organic peroxide and an organic heterobicyclic compound.
Ascaridole is a natural product found in Zanthoxylum schinifolium, Achillea biebersteinii, and other organisms with data available.
See also: Peumus boldus leaf (part of); Dysphania ambrosioides whole (part of).
Ascaridole is a natural product found in Zanthoxylum schinifolium, Achillea biebersteinii, and other organisms with data available.
See also: Peumus boldus leaf (part of); Dysphania ambrosioides whole (part of).
Brand Name:
Vulcanchem
CAS No.:
512-85-6
VCID:
VC0519470
InChI:
InChI=1S/C10H16O2/c1-8(2)10-6-4-9(3,5-7-10)11-12-10/h4,6,8H,5,7H2,1-3H3
SMILES:
CC(C)C12CCC(C=C1)(OO2)C
Molecular Formula:
C10H16O2
Molecular Weight:
168.23 g/mol
Ascaridole
CAS No.: 512-85-6
Cat. No.: VC0519470
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Ascaridole is a p-menthane monoterpenoid that is p-menth-2-ene with a peroxy group across position 1 to 4. It has a role as an antinematodal drug, a plant metabolite and an antileishmanial agent. It is a p-menthane monoterpenoid, an organic peroxide and an organic heterobicyclic compound. Ascaridole is a natural product found in Zanthoxylum schinifolium, Achillea biebersteinii, and other organisms with data available. See also: Peumus boldus leaf (part of); Dysphania ambrosioides whole (part of). |
|---|---|
| CAS No. | 512-85-6 |
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | 1-methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]oct-5-ene |
| Standard InChI | InChI=1S/C10H16O2/c1-8(2)10-6-4-9(3,5-7-10)11-12-10/h4,6,8H,5,7H2,1-3H3 |
| Standard InChI Key | MGYMHQJELJYRQS-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)[C@]12CC[C@](C=C1)(OO2)C |
| SMILES | CC(C)C12CCC(C=C1)(OO2)C |
| Canonical SMILES | CC(C)C12CCC(C=C1)(OO2)C |
| Appearance | Solid powder |
| Boiling Point | 112.00 to 115.00 °C. @ 20.00 mm Hg |
| Melting Point | 3.3 °C |
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